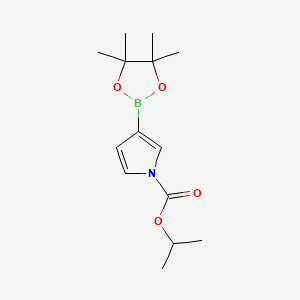
4-(4-Chloro-2-methoxyphenyl)phenylacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Chloro-2-methoxyphenyl)phenylacetic acid is an organic compound with the molecular formula C15H13ClO3 and a molecular weight of 276.72 . It is a white solid with a disagreeable odor .
Molecular Structure Analysis
The InChI code for 4-(4-Chloro-2-methoxyphenyl)phenylacetic acid is1S/C15H13ClO3/c1-19-14-9-12 (16)6-7-13 (14)11-4-2-10 (3-5-11)8-15 (17)18/h2-7,9H,8H2,1H3, (H,17,18) . This indicates that the compound contains a phenyl functional group and a carboxylic acid functional group . Physical And Chemical Properties Analysis
4-(4-Chloro-2-methoxyphenyl)phenylacetic acid has a molecular weight of 276.72 . The compound is a white solid with a disagreeable odor .Aplicaciones Científicas De Investigación
Chemical Synthesis
This compound is used in the synthesis of various other chemicals. For instance, it has been used in the synthesis of (2-(4-chloro-2-methoxybenzoyl)-1′H-1,3′-bipyrrol-2′-yl)(2-methoxyphenyl)methanone .
Herbicidal Applications
Research has shown that this compound can be used in the synthesis of herbicidal ionic liquids . These ionic liquids have shown promising results in controlling the growth of certain plants, such as cornflower .
Complex Formation with Metals
The anion of 4-Chloro-2-methoxybenzoic acid forms complexes with several metal ions, including Mn 2+, Co 2+, Ni 2+, Cu 2+ and Zn 2+ . This property can be exploited in various fields, such as catalysis and materials science.
Environmental Studies
This compound is used in environmental studies to understand the behavior and fate of certain types of pollutants. For example, it has been used to study the removal of metal complexes from water .
Biological Research
In biological research, this compound is used to study the organisms that consume it. For example, it has been used in DNA-SIP (Stable Isotope Probing) experiments to identify the organisms that consume it from agricultural soil .
Material Science
Due to its ability to form complexes with various metals, this compound can be used in the development of new materials. These materials can have unique properties, such as high thermal stability or specific magnetic properties .
Mecanismo De Acción
Target of Action
Similar compounds have been known to interact with various receptors and enzymes in the body .
Mode of Action
It is known that the compound can participate in various chemical reactions, such as the suzuki–miyaura coupling , which is a type of carbon-carbon bond-forming reaction.
Biochemical Pathways
Similar compounds have been known to affect various biochemical pathways, including those involved in inflammation and pain perception .
Pharmacokinetics
Similar compounds are known to be well-absorbed and distributed throughout the body, metabolized by the liver, and excreted in the urine .
Result of Action
Similar compounds have been known to exert anti-inflammatory effects and block certain receptors .
Propiedades
IUPAC Name |
2-[4-(4-chloro-2-methoxyphenyl)phenyl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO3/c1-19-14-9-12(16)6-7-13(14)11-4-2-10(3-5-11)8-15(17)18/h2-7,9H,8H2,1H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMWMOVWNRDSQRK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Cl)C2=CC=C(C=C2)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40716597 |
Source


|
| Record name | (4'-Chloro-2'-methoxy[1,1'-biphenyl]-4-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40716597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1334499-93-2 |
Source


|
| Record name | [1,1′-Biphenyl]-4-acetic acid, 4′-chloro-2′-methoxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1334499-93-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4'-Chloro-2'-methoxy[1,1'-biphenyl]-4-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40716597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-ethyl-2-phenyl-1H-benzo[d]imidazol-5-amine](/img/structure/B582146.png)


![3-Bromo-5H-pyrrolo[2,3-B]pyrazine](/img/structure/B582153.png)





![N-([1,1'-Biphenyl]-4-yl)-N-(4-bromophenyl)-9,9-dimethyl-9H-fluoren-2-amine](/img/structure/B582163.png)


